6-(4-氯苯基)吡嗪-2-羧酸

描述

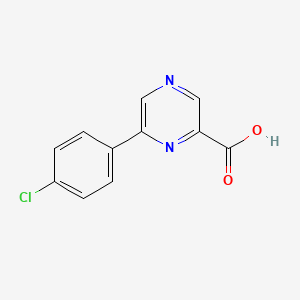

6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗结核药物开发

6-(4-氯苯基)吡嗪-2-羧酸的主要应用之一是用于抗结核药物的开发。研究人员合成了该化合物的衍生物,这些衍生物对结核分枝杆菌H37Ra(结核病的病原体)表现出显著的活性。 这些衍生物旨在靶向并抑制细菌生长,可能提供一种新的抗结核药物类别 .

耐药性研究

该化合物在研究结核病的耐药性方面也起着重要作用。随着结核菌株对目前的一线药物产生耐药性,像6-(4-氯苯基)吡嗪-2-羧酸这样的新化合物对于理解耐药机制和制定克服耐药性的策略至关重要。 这项研究对于持续对抗多重耐药结核病至关重要 .

药理学研究

在药理学中,该衍生物对人体细胞无毒的特性使6-(4-氯苯基)吡嗪-2-羧酸成为进一步药物开发的宝贵化合物。 它允许探索其药代动力学和药效学,这对确定潜在新药的剂量和递送方法至关重要 .

化学合成和优化

该化合物是合成具有潜在药用特性的各种类似物的起点。 例如,Yamaguchi反应已被用于从吡嗪-2-羧酸合成酯和内酯,证明了6-(4-氯苯基)吡嗪-2-羧酸在化学合成中的多功能性 .

抗分枝杆菌活性评估

6-(4-氯苯基)吡嗪-2-羧酸:及其衍生物正在评估其抗分枝杆菌活性。 这包括针对不同菌株的结核分枝杆菌进行测试,以确定化合物的功效和效力,这是药物发现的关键步骤 .

细胞毒性评估

该化合物用于细胞毒性评估,以确保潜在的新药对人体安全。 通过评估衍生物对人胚肾 (HEK-293) 细胞的毒性,研究人员可以在药物开发过程的早期筛选出有害的化合物 .

分子对接研究

使用6-(4-氯苯基)吡嗪-2-羧酸衍生物进行分子对接研究,以预测这些分子如何与生物靶标相互作用。 这些研究有助于理解生物活性至关重要的结合亲和力和结构构象 .

光合作用抑制研究

有趣的是,一些6-(4-氯苯基)吡嗪-2-羧酸的衍生物已被发现能抑制菠菜叶绿体的氧气释放速率。 这表明在研究光合作用机制和开发可用于各种农业或生物研究环境的抑制剂方面具有潜在的应用 .

作用机制

Target of Action

The primary target of 6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid is the bacterium Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

It is suggested that the compound interacts with the bacterium in a way that inhibits its growth and proliferation .

Biochemical Pathways

Given its anti-tubercular activity, it is likely that the compound interferes with essential metabolic pathways inMycobacterium tuberculosis H37Ra .

Result of Action

The result of the action of 6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the bacterial load, contributing to the control and potential eradication of the tuberculosis infection.

生物活性

6-(4-Chlorophenyl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including Mycobacterium tuberculosis and several fungal strains. This article presents a detailed overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications based on diverse research findings.

The compound is synthesized through the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines. The introduction of halogen substituents, particularly at the 4-position of the phenyl ring, has been shown to enhance the biological activity of the resulting compounds. The lipophilicity of these compounds plays a crucial role in their biological efficacy, with higher log P values correlating with increased activity against pathogens .

Antimycobacterial Activity

The antimycobacterial activity of 6-(4-Chlorophenyl)pyrazine-2-carboxylic acid has been evaluated against Mycobacterium tuberculosis strain H37Rv. Notably, it demonstrated a significant inhibition rate of 65% at a concentration of 6.25 μg/mL . This level of activity positions it as a noteworthy candidate in the search for new antitubercular agents, particularly in light of rising drug resistance.

Table 1: Antimycobacterial Activity of Selected Compounds

| Compound | MIC (μg/mL) | % Inhibition |

|---|---|---|

| 6-(4-Chlorophenyl)pyrazine-2-carboxylic acid | 6.25 | 65 |

| 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 3.13-6.25 | 61 |

| N-(4-Nitrophenyl)pyrazine-2-carboxylic acid | 1.56 | High |

Antifungal Activity

In addition to its antimycobacterial properties, this compound exhibits antifungal activity. It has been tested against various fungal strains, showing promising results against Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) indicating effective antifungal action .

Table 2: Antifungal Activity Overview

| Fungal Strain | MIC (μmol/L) |

|---|---|

| Trichophyton mentagrophytes | 62.5 |

| Other tested strains | Variable |

Photosynthesis Inhibition

The compound also inhibits photosynthetic electron transport (PET), which was assessed using spinach chloroplasts (Spinacia oleracea). The IC50 value for PET inhibition was found to be 43 μmol/L . This aspect suggests potential applications in agricultural settings as a herbicide or plant growth regulator.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of chlorine substituents on both the pyrazine and phenyl rings enhances biological activity. The lipophilicity, characterized by log P values, is a critical determinant for both antimycobacterial and antifungal activities .

Table 3: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine at C(4) position | Positive influence |

| Tert-butyl group | Negative influence on antimycobacterial activity |

| Increased lipophilicity | Correlates with higher activity |

Case Studies

A series of studies have evaluated various derivatives of pyrazine-2-carboxylic acids to explore their biological profiles:

- Study on Antimycobacterial Efficacy : A derivative with a trifluoromethyl group showed enhanced activity against M. tuberculosis, suggesting that specific substitutions can significantly alter efficacy .

- Antifungal Screening : Compounds were screened against multiple fungal species, revealing that modifications at the phenyl ring can lead to improved antifungal properties .

- Photosynthesis Inhibition Research : The ability to inhibit PET was assessed in chloroplasts, indicating potential applications beyond antimicrobial uses .

属性

IUPAC Name |

6-(4-chlorophenyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-13-6-10(14-9)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRONFCRDDFHGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。